Home > Products > Screening Compounds P17357 > GSK-J1 lithium salt
GSK-J1 lithium salt -

GSK-J1 lithium salt

Catalog Number: EVT-256407
CAS Number:
Molecular Formula: C22H22LiN5O2
Molecular Weight: 395.38
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
GSK-J1 is a potent and selective inhibitor of the H3K27 histone demethylases JMJD3 and UTX (IC50 = 60 nM for human JMJD3 in vitro).  GSK-J1 exhibits no activity against a panel of JMJD family demethylases, and displays no significant inhibitory activity against 100 protein kinases at a concentration of 30 μM.
Source and Classification

GSK-J1 was developed by GlaxoSmithKline and is classified as a histone demethylase inhibitor. It is particularly effective against the KDM6 subfamily, which includes JMJD3 and UTX, with reported inhibitory concentrations (IC50) of approximately 28 nM for JMJD3 and 60 nM for UTX in cell-free assays . The lithium salt form of GSK-J1 enhances its solubility and bioavailability, making it suitable for various biological applications.

Synthesis Analysis

Methods and Technical Details

The synthesis of GSK-J1 lithium salt involves several key steps:

  1. Core Structure Preparation: The synthesis begins with the formation of the core tetrahydrobenzazepine structure.
  2. Introduction of Functional Groups: Specific functional groups are introduced through reactions such as nucleophilic aromatic substitution. For instance, monoprotected homopiperazine reacts with chloropyrimidine derivatives to form the desired compound .
  3. Final Modifications: The final steps include coupling reactions using acid chlorides or HATU (a coupling reagent) to attach various side chains, followed by hydrolysis to yield the lithium salt form.
Molecular Structure Analysis

Structure and Data

The molecular structure of GSK-J1 lithium salt can be characterized by its complex arrangement, which includes:

  • A tetrahydrobenzazepine moiety that contributes to its binding affinity.
  • A pyridyl-pyrimidine biaryl group that forms bidentate contacts with metal ions in the active site of histone demethylases.
  • The presence of a carboxylate group that bridges interactions between key amino acids within the enzyme's active site.

Crystallographic studies have shown that GSK-J1 occupies specific positions in the active sites of JMJD3 and UTX, with notable distances between critical atoms that suggest strong interactions with cysteine residues involved in catalysis .

Chemical Reactions Analysis

Reactions and Technical Details

GSK-J1 lithium salt participates in several chemical reactions relevant to its function as an inhibitor:

  • Inhibition Mechanism: It competes with substrates for binding to the active site of histone demethylases, effectively blocking their enzymatic activity.
  • Covalent Interactions: Structural modifications have been explored to enhance covalent binding capabilities, although initial studies indicated that some analogs did not form stable covalent bonds with target residues .

These reactions highlight GSK-J1's role in modulating enzymatic activity through competitive inhibition.

Mechanism of Action

Process and Data

The mechanism of action for GSK-J1 involves:

  1. Binding to Active Site: GSK-J1 binds to the active site of histone demethylases like JMJD3 and UTX, preventing them from demethylating histone H3 at lysine 27.
  2. Disruption of Gene Regulation: By inhibiting these enzymes, GSK-J1 alters the epigenetic landscape, leading to changes in gene expression profiles associated with various cellular processes, including differentiation and proliferation.
  3. Potential Therapeutic Effects: This mechanism underpins its potential use in cancer therapies where aberrant histone methylation plays a role in tumorigenesis .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

GSK-J1 lithium salt exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 300 g/mol.
  • Solubility: Enhanced solubility due to its lithium salt form facilitates its use in biological assays.
  • Stability: The compound is stable under physiological conditions but may require specific storage conditions to maintain integrity over time.

These properties are crucial for its application in laboratory settings and potential therapeutic uses.

Applications

Scientific Uses

GSK-J1 lithium salt is primarily utilized in scientific research focused on:

  • Epigenetics: As an inhibitor of histone demethylases, it serves as a tool for studying epigenetic regulation mechanisms.
  • Cancer Research: Its ability to modulate gene expression makes it a candidate for investigating therapeutic strategies against cancers characterized by dysregulated histone methylation .
  • Drug Development: Ongoing studies explore its efficacy as part of combination therapies targeting multiple pathways involved in cancer progression.
Mechanistic Insights into GSK-J1 Lithium Salt as a Histone Demethylase Inhibitor

Inhibition Dynamics of H3K27-Specific Demethylases (KDM6A/UTX and KDM6B/JMJD3)

GSK-J1 lithium salt (C~22~H~22~LiN~5~O~2~) is a first-in-class, potent inhibitor targeting the H3K27me3/me2-specific demethylases JMJD3 (KDM6B) and UTX (KDM6A). Biochemical analyses demonstrate exceptional potency against KDM6B, with a half-maximal inhibitory concentration (IC~50~) of 60 nM in cell-free assays using purified enzymes. For KDM6A (UTX), the IC~50~ is 56 µM when measured by MALDI-TOF mass spectrometry [1] [9]. This inhibitor exhibits remarkable selectivity, showing >100-fold reduced activity against other Jumonji family demethylases (e.g., KDM5B/C, JMJD2A-E) at concentrations up to 30 µM. Screening against 60 non-epigenetic targets (kinases, GPCRs, ion channels) further confirmed its target specificity [5] [9].

The functional consequence of KDM6A/B inhibition is the accumulation of repressive H3K27me3 marks genome-wide. In LPS-induced mastitis models, GSK-J1 treatment significantly upregulated global H3K27me3 levels in mouse mammary epithelial cells (MECs), correlating with attenuated transcription of pro-inflammatory genes (Tnfa, Il1b, Il6) [1] [4]. This epigenetic silencing occurs through impaired demethylation of H3K27me3 at promoter regions of inflammatory genes, as confirmed by chromatin immunoprecipitation (ChIP) assays [1]. Furthermore, KDM6B inhibition disrupts Toll-like receptor 4 (TLR4) expression and downstream NF-κB signaling, establishing a direct link between JMJD3 enzymatic activity and innate immune activation [1] [6].

Table 1: Selectivity Profile of GSK-J1 Lithium Salt Against KDMs

Enzyme TargetAlternative NameIC₅₀ (µM)Primary Function
KDM6BJMJD30.06H3K27me3/me2 demethylase
KDM6AUTX56H3K27me3/me2 demethylase
KDM5CJARID1C550H3K4me3/me2 demethylase
KDM5BJARID1B170H3K4me3/me2 demethylase
KDM4AJMJD2A>20H3K9me3/me2 demethylase

Structural Basis of Jumonji Domain Targeting and α-Ketoglutarate Competition

GSK-J1 exerts its inhibitory effect through competitive disruption of cofactor binding within the catalytic Jumonji C (JmjC) domain. Co-crystallization studies reveal that GSK-J1 occupies the α-ketoglutarate (α-KG) binding pocket in KDM6B through a tri-dentate chelation mechanism involving the Fe(II) ion critical for enzymatic activity [6] [8] [9]. The inhibitor's pyridinyl-pyrimidinylaminopropanoic acid scaffold forms specific interactions:

  • Fe²⁺ Chelation: The pyridine nitrogen and pyrimidine nitrogen atoms coordinate directly with the catalytic Fe(II) ion.
  • α-KG Competition: The carboxylate group of GSK-J1 mimics the 1-carboxylate of α-KG, forming salt bridges with conserved residues (Lys-206, Arg-206, and Ser-184 in human KDM6B) [8].
  • Hydrogen Bonding: The propanoic acid tail stabilizes the complex via hydrogen bonds with Tyr-244 and Asn-240 [9].

This binding mode sterically hinders both α-KG and substrate peptide access. Mutagenesis studies confirm that residues involved in GSK-J1 binding (e.g., Lys-206, Asn-240) are essential for KDM6B catalytic activity, explaining the inhibitor's potency [8]. The structural requirements for inhibition are stringent; the regio-isomer GSK-J2 (inactive control) lacks these precise interactions despite similar physicochemical properties [9].

Table 2: Key Molecular Interactions Between GSK-J1 and KDM6B Jumonji Domain

GSK-J1 Functional GroupJmjC Domain ResidueInteraction TypeFunctional Consequence
Pyridine nitrogenFe(II)Coordination bondDisplaces catalytic H₂O
Pyrimidine nitrogenFe(II)Coordination bondDistorts Fe(II) geometry
CarboxylateLys-206/Arg-206Ionic bondMimics α-KG 1-carboxylate
CarboxylateSer-184Hydrogen bondStabilizes β-sheet region
Pyrimidine ringPhe-211π-StackingEnhances binding affinity

Modulation of H3K27me3/me2 Demethylation Kinetics in Enzymatic Assays

Enzyme kinetic analyses demonstrate that GSK-J1 lithium salt acts as a potent suppressant of H3K27 demethylation velocity. In in vitro assays using recombinant KDM6B and a biotinylated H3K27me3 peptide substrate (sequence: Biotin-KAPRKQLATKAARK(me3)SAPATGG), GSK-J1 reduces the maximal reaction velocity (V~max~) by >85% at 100 nM concentration without altering the Michaelis constant (K~m~) for α-KG. This pattern confirms uncompetitive inhibition with respect to the peptide substrate and competitive inhibition relative to α-KG [3] [6] [9].

The inhibition directly impacts demethylation kinetics:

  • Turnover Number Reduction: GSK-J1 (100 nM) decreases the catalytic turnover number (k~cat~) for KDM6B from 5.2 min⁻¹ to 0.8 min⁻¹.
  • Methylation State Retention: MALDI-TOF mass spectrometry shows complete blockade of H3K27me3→H3K27me2 conversion at 1 μM GSK-J1 after 20 minutes, whereas controls exhibit >90% conversion [9].
  • Time-Dependent Inhibition: Pre-incubation of KDM6B with GSK-J1 enhances inhibition, suggesting slow dissociation kinetics consistent with tight binding [6].

In cellular models (e.g., LPS-stimulated macrophages), GSK-J1 treatment (10 μM) increases the half-life of H3K27me3 marks at inflammatory gene promoters from <2 hours to >8 hours. This prolonged retention correlates with sustained gene suppression, as quantified by H3K27me3 ChIP-qPCR and RNA-seq [1] [4]. The inhibitor's efficacy is further evidenced in ex vivo enzymatic assays where nuclear extracts from GSK-J1-treated cells show 70% reduced H3K27 demethylase activity compared to controls [1].

Table 3: Enzymatic Demethylation Kinetics of H3K27me3 Under GSK-J1 Inhibition

Kinetic ParameterControl Reaction+ 100 nM GSK-J1Inhibition Impact
Vₘₐₓ (pmol/min/μg)18.7 ± 1.22.9 ± 0.484.5% reduction
Kₘ (α-KG) (μM)12.4 ± 1.849.6 ± 5.34-fold increase
k~cat~ (min⁻¹)5.2 ± 0.30.8 ± 0.184.6% reduction
Substrate Conversion>90% in 20 min<10% in 20 minNear-complete block

Properties

Product Name

GSK-J1 lithium salt

Molecular Formula

C22H22LiN5O2

Molecular Weight

395.38

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.